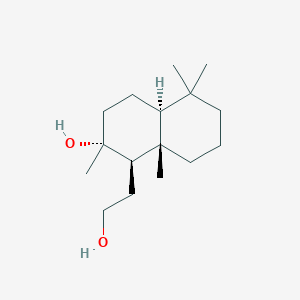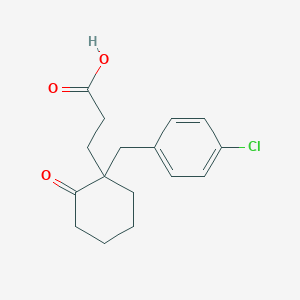
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Cl-OCPP is a novel compound that was first synthesized in the early 2000s. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. Despite its promising therapeutic properties, the exact mechanism of action and physiological effects of p-Cl-OCPP are still being investigated.
作用機序
The exact mechanism of action of p-Cl-OCPP is still being investigated. However, it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. By inhibiting COX-2, p-Cl-OCPP may reduce inflammation and pain in various conditions.
生化学的および生理学的効果
P-Cl-OCPP has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been shown to have antioxidant properties, reducing oxidative stress and damage in cells. Furthermore, p-Cl-OCPP has been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One advantage of using p-Cl-OCPP in lab experiments is its broad therapeutic potential. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, one limitation of using p-Cl-OCPP is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on p-Cl-OCPP. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of p-Cl-OCPP.
合成法
The synthesis method for p-Cl-OCPP involves the reaction of p-chlorobenzyl chloride with 2-oxocyclohexanecarboxylic acid in the presence of a base and a solvent. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
P-Cl-OCPP has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that p-Cl-OCPP had anti-inflammatory effects in a rat model of arthritis, reducing inflammation and joint damage. Another study showed that p-Cl-OCPP had anti-cancer properties, inhibiting the growth of breast cancer cells in vitro. These findings suggest that p-Cl-OCPP may have broad therapeutic applications.
特性
CAS番号 |
1770-35-0 |
|---|---|
製品名 |
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid |
分子式 |
C16H19ClO3 |
分子量 |
294.77 g/mol |
IUPAC名 |
3-[1-[(4-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-4-12(5-7-13)11-16(10-8-15(19)20)9-2-1-3-14(16)18/h4-7H,1-3,8-11H2,(H,19,20) |
InChIキー |
ZMIMBMNDYGVAFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
正規SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
同義語 |
3-[1-[(4-chlorophenyl)methyl]-2-oxo-cyclohexyl]propanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



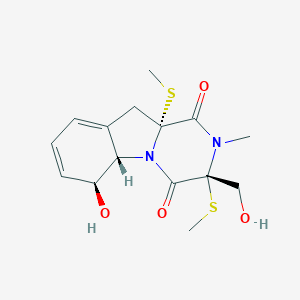
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
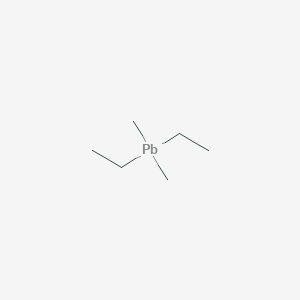
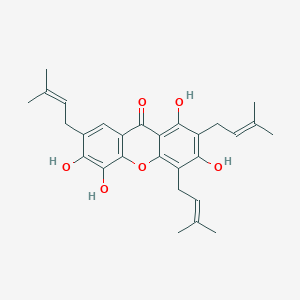
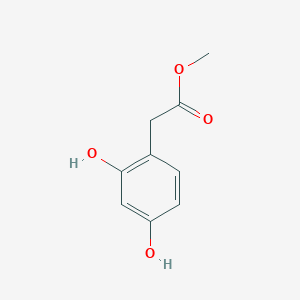
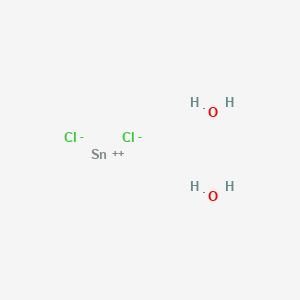
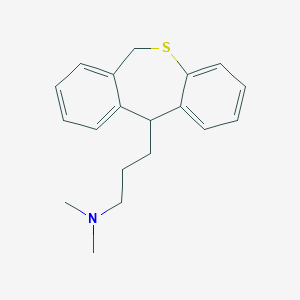

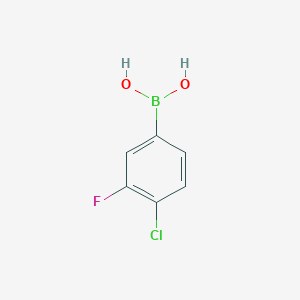
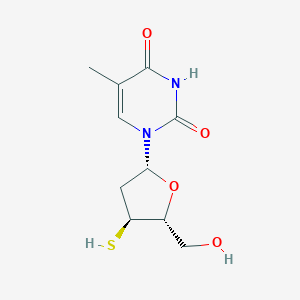
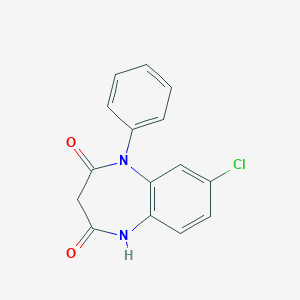
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
